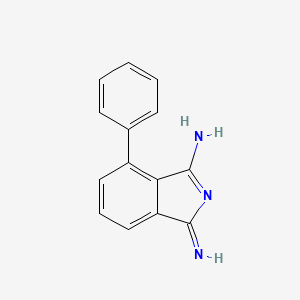

1-Imino-4-phenyl-1H-isoindol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65558-70-5 |

|---|---|

Molecular Formula |

C14H11N3 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

3-imino-7-phenylisoindol-1-amine |

InChI |

InChI=1S/C14H11N3/c15-13-11-8-4-7-10(12(11)14(16)17-13)9-5-2-1-3-6-9/h1-8H,(H3,15,16,17) |

InChI Key |

UBBZWVCGOFDNDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)C(=N)N=C3N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Imino 4 Phenyl 1h Isoindol 3 Amine and Its Analogs

Established Synthetic Pathways for the Isoindole-3-amine Scaffold

Iodine-Mediated Cyclization Strategies of 2-Vinylbenzamidine Derivatives

An effective method for the synthesis of 1H-isoindol-3-amine derivatives involves the iodine-mediated cyclization of 2-vinylbenzamidine precursors. This strategy, developed by Kazuhiro Kobayashi and his team, provides a direct route to the isoindole core. The process begins with the preparation of 2-vinylbenzamidine derivatives, which are then subjected to an electrophilic cyclization triggered by iodine.

The reaction of 2-vinylbenzamidine derivatives with iodine in the presence of a base, such as sodium hydrogen carbonate, in a solvent like acetonitrile, leads to the formation of 1-iodomethyl-1H-isoindol-3-amine derivatives. This transformation proceeds through an iodonium (B1229267) ion intermediate, which is then attacked intramolecularly by the amidine nitrogen to form the five-membered isoindole ring. This method is notable for its operational simplicity and the introduction of a functionalizable iodomethyl group at the 1-position of the isoindole ring.

| Starting Material (2-Vinylbenzonitrile Derivative) | Reagents and Conditions | Product (1-Iodomethyl-1H-isoindol-3-amine Derivative) |

| 2-Vinylbenzonitrile | 1. Lithium cyclic secondary amide; 2. I2, NaHCO3, CH3CN | 1-Iodomethyl-1H-isoindol-3-amine |

| 4-Methyl-2-vinylbenzonitrile | 1. Lithium cyclic secondary amide; 2. I2, NaHCO3, CH3CN | 6-Methyl-1-iodomethyl-1H-isoindol-3-amine |

| 4-Methoxy-2-vinylbenzonitrile | 1. Lithium cyclic secondary amide; 2. I2, NaHCO3, CH3CN | 6-Methoxy-1-iodomethyl-1H-isoindol-3-amine |

Phthalic Anhydride (B1165640) and Related Precursor Based Syntheses

A long-standing and industrially relevant method for the synthesis of the parent 1-amino-3-imino-isoindolenine, a tautomer of 1-imino-1H-isoindol-3-amine, utilizes phthalic anhydride as a readily available starting material. google.compatsnap.comgoogle.com This process, often referred to as the "urea process," involves heating phthalic anhydride with urea (B33335) and ammonium (B1175870) nitrate (B79036), typically in the presence of a catalyst like ammonium molybdate. google.compatsnap.comgoogle.com

The reaction proceeds through the initial formation of phthalimide (B116566), which then further reacts in the melt with urea and ammonia (B1221849) (generated in situ) to form the diiminoisoindoline structure. patsnap.com The use of a high-boiling solvent, such as nitrobenzene, can facilitate the reaction and the isolation of the product, which often crystallizes as a nitrate salt. google.comgoogle.com This method can be adapted to produce substituted derivatives by starting with substituted phthalic anhydrides. For example, the use of 4,5-diphenyl-phthalic anhydride would be the established route toward a 5,6-diphenyl substituted isoindol-3-amine core.

| Phthalic Precursor | Reagents | Catalyst | Product |

| Phthalic anhydride | Urea, Ammonium nitrate | Ammonium molybdate | 1-Amino-3-imino-isoindolenine nitrate |

| Phthalimide | Urea, Ammonium nitrate | Ammonium molybdate | 1-Amino-3-imino-isoindolenine nitrate |

| 4-Methoxyphthalic anhydride | Urea, Ammonium nitrate | Ammonium molybdate | 5(or 6)-Methoxy-1-amino-3-imino-isoindolenine |

Multi-Step Reaction Sequences for Isoindole Derivatives

The construction of complex isoindole derivatives, including those with specific substitution patterns like the 4-phenyl group, often necessitates multi-step reaction sequences. While a direct multi-step synthesis for 1-imino-4-phenyl-1H-isoindol-3-amine is not extensively documented, the general strategies for assembling substituted isoindoles can be applied. These sequences often involve the gradual construction of the bicyclic system from acyclic or monocyclic precursors.

One common approach begins with a substituted benzene (B151609) derivative, which is then elaborated to introduce the necessary functionalities for the subsequent cyclization. For instance, a multi-step synthesis could commence with a suitably substituted phthalic acid derivative, which is converted to a phthalimide. nih.gov The phthalimide can then be transformed into the target amino-imino structure through a series of functional group interconversions. Another strategy involves the synthesis of 3-aminoindoles from indoles and nitrostyrene, which, although leading to an indole (B1671886), showcases a multi-step process for amine installation that could be conceptually adapted. mdpi.com

Novel Synthetic Strategies and Mechanistic Investigations

Rhodium-Catalyzed Cascade Reactions for 1H-Isoindole Motif Construction

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions for the efficient construction of heterocyclic scaffolds. Rhodium-catalyzed cascade reactions have been developed for the synthesis of products containing the 1H-isoindole motif, offering a significant increase in molecular complexity from simple precursors. acs.org

One such strategy involves a rhodium-catalyzed cascade that is initiated by the formation of a nitrile ylide from the reaction of a rhodium vinylcarbene with a nitrile. acs.org This is followed by a series of intramolecular transformations, including a 1,7-electrocyclization of the nitrile ylide to form an azepine ring, which then undergoes a rhodium-mediated ring contraction to furnish the 1H-isoindole core. acs.org Mechanistic studies, including density functional theory (DFT) calculations, have been instrumental in elucidating the intricate steps of this cascade process. acs.org These advanced methods provide access to highly substituted and complex isoindole structures that would be challenging to prepare using classical methods.

Addition Reactions of Lithium Silylamides to 1,2-Dicyanobenzene for Isoindoline-1,3-diimine Derivatives

A novel and efficient route to isoindoline-1,3-diimines, which are tautomers of 1-amino-3-imino-1H-isoindoles, involves the addition of lithium silylamides to 1,2-dicyanobenzene. acs.org This method provides a direct pathway to monosubstituted diiminoisoindoles, which are valuable building blocks for more complex molecules like phthalocyanines. acs.org

The reaction proceeds via the addition of the lithium amide to one of the nitrile groups of 1,2-dicyanobenzene. This is followed by an intramolecular cyclization onto the second nitrile group, accompanied by a migration of the silyl (B83357) group, to yield the lithium salt of the 1-(silylimino)-3-(arylimino)isoindoline. acs.org Subsequent mild protonolysis removes the silyl group and affords the desired diiminoisoindoline derivative. acs.org This methodology is highly effective for creating a range of substituted isoindoline-1,3-diimines, with the substitution pattern determined by the choice of the lithium silylamide. acs.org

| Lithium Silylamide Precursor | Key Reagents | Product (after protonolysis) |

| Lithium bis(trimethylsilyl)amide | 1,2-Dicyanobenzene | 1,3-Diiminoisoindoline (B1677754) |

| Lithium (N-trimethylsilyl)anilinide | 1,2-Dicyanobenzene | 1-Imino-3-(phenylimino)isoindoline |

| Lithium N-(2,6-diisopropylphenyl)-N-(trimethylsilyl)amide | 1,2-Dicyanobenzene | 1-(2,6-Diisopropylphenylimino)-3-iminoisoindoline |

One-Pot Synthesis Approaches to Isoindole-Based Scaffolds

One-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps into a single operation without isolating intermediates. researchgate.netfrontiersin.org Several such methodologies have been developed for constructing isoindole and isoindolinone frameworks, which are the core structures of the target compound.

A notable one-pot strategy involves the reaction of o-lithiated aromatic imines with carbon monoxide, followed by treatment with acyl chlorides, to yield 3-acyl isoindolinone derivatives under mild conditions. researchgate.net Another practical and efficient catalyst- and solvent-free method transforms structurally diverse methyl 2-(halomethyl)benzoates and amines into isoindolinones in high yields (80-99%). researchgate.net The utility of this approach has been demonstrated in the concise synthesis of intermediates for drugs like Lenalidomide (B1683929). researchgate.net

Furthermore, a one-pot procedure for creating polycyclic isoindolines utilizes an isoindole "umpolung" strategy. nih.govnih.gov In this approach, a nucleophilic isoindole is generated in situ and then protonated to form an electrophilic isoindolium species. nih.govnih.gov This electrophile subsequently undergoes a Pictet-Spengler-type cyclization to afford various polycyclic isoindolines in good yields. nih.govnih.gov The optimization of this reaction, as detailed in the table below, highlights the sequential formation of the isoindole and its subsequent conversion and cyclization within a single pot. nih.gov

Table 1: Optimization of a One-Pot Pictet-Spengler-type Cyclization nih.gov

| Entry | Acid (equiv) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | TFA (1.2) | 23 | 75 (70) |

| 2 | TFA (2.0) | 23 | 85 (80) |

| 3 | TFA (5.0) | 23 | 99 (91) |

| 4 | TFA (5.0) | 0 | 99 (91) |

| 5 | MsOH (5.0) | 23 | 88 |

| 6 | TsOH (5.0) | 23 | 75 |

Yields were determined by ¹H NMR with isolated yields in parentheses. The one-pot procedure involved in situ formation of the isoindole followed by acidification and cyclization.

Three-component coupling reactions also represent a powerful one-pot strategy. A Cu(I)-catalyzed reaction coupling an alkyne, an aldehyde, and an amine has been applied to the synthesis of isoindole derivatives. ua.es Similarly, a mild, one-pot, three-component cascade reaction between α-amino aryl ketones, indoles, and perbromomethane has been developed to construct complex heterocyclic frameworks, demonstrating the simultaneous formation of three new chemical bonds (C=N, C–C, and N-Br) in a single step. frontiersin.org

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound to ensure the correct arrangement of atoms in three-dimensional space.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the synthesis of isoindole-related structures, regioselectivity often arises during cyclization reactions. For instance, a metal-free protocol for synthesizing 3-selenylindoles from o-alkynyl arylamines proceeds via a regioselective intramolecular cyclization. nih.gov The reaction is initiated by the in situ formation of a selenenyl chloride, which directs the cyclization to yield the 3-substituted indole product with high selectivity. nih.gov Similarly, in the synthesis of 3-phenyl-1H-indoles via direct arylation, the method is highly regioselective, yielding the C3-arylated product. mdpi.comresearchgate.net The choice of catalyst and directing groups on the starting materials plays a crucial role in achieving this control.

Stereoselectivity involves the preferential formation of one stereoisomer. For isoindole derivatives, which can possess stereogenic centers, controlling the stereochemical outcome is critical. A rhodium-catalyzed cascade reaction has been developed for the diastereoselective synthesis of products containing the 1H-isoindole motif. acs.org This process involves the trifunctionalization of a nitrile moiety and leads to a significant increase in molecular complexity while controlling the relative stereochemistry of the newly formed chiral centers. acs.org Another approach involves a programmable enantioselective one-pot synthesis of isoindolines, highlighting the ability to control the absolute stereochemistry. beilstein-journals.org The development of stereoselective methods is often catalyst-driven; for example, a palladium-catalyzed desymmetric C–H bond imidoylation has been used for the enantioselective synthesis of 1H-isoindoles containing quaternary stereogenic centers. researchgate.net In this reaction, the fluoroalkyl group on the isocyanide precursor was found to be crucial for both the reaction efficiency and the resulting stereochemistry. researchgate.net

The table below summarizes key aspects of selectivity in the synthesis of related heterocyclic scaffolds.

Table 2: Examples of Selective Syntheses for Isoindole and Indole Scaffolds

| Reaction Type | Key Feature | Selectivity Achieved | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Metal-free reaction of o-alkynyl arylamines | High Regioselectivity (3-substituted indole) | nih.gov |

| Direct Arylation | Palladium-catalyzed C-H activation | High Regioselectivity (C3-arylation) | mdpi.com |

| Rhodium-Catalyzed Cascade | Nitrile trifunctionalization | High Diastereoselectivity | acs.org |

These examples underscore the importance of reaction design in directing the regiochemical and stereochemical outcomes during the formation of complex heterocyclic systems related to this compound.

Structural Elucidation and Conformational Analysis of 1 Imino 4 Phenyl 1h Isoindol 3 Amine

Advanced Spectroscopic Characterization Techniques

The structural and electronic properties of 1-Imino-4-phenyl-1H-isoindol-3-amine are elucidated through a combination of advanced spectroscopic techniques. These methods provide critical insights into its three-dimensional arrangement in the solid state, its dynamic behavior in solution, and the nature of its chemical bonds and electronic system.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions. nih.gov While specific crystal structure data for the this compound derivative is not extensively detailed in publicly available literature, analysis of the parent compound, 1-imino-1H-isoindol-3-amine, and related structures provides significant insights.

Studies on 1-imino-1H-isoindol-3-amine and its derivatives reveal an unusual distribution of bond lengths within the amidine (NH2–C=N) fragment in the crystalline phase. researchgate.net In the solid state, the formally single C–N bond can be shorter than or equal in length to the formally double C=N bond. This phenomenon is attributed to strong polarization of the amidine group induced by the polar crystalline environment. researchgate.net This polarization effect is crucial as it stabilizes the amino-imino tautomer in the solid state. researchgate.net

For this compound, the bulky phenyl substituent at the 4-position would be expected to significantly influence the crystal packing arrangement. The packing in the crystal lattice is likely dictated by a network of intermolecular hydrogen bonds involving the amine and imine groups, as well as potential π–π stacking interactions from the phenyl and isoindole aromatic rings. researchgate.netnih.gov These interactions are critical in determining which tautomeric form is present in the solid state. nih.gov The definitive structure would show alternating short and long C-N bonds within the isoindole core, confirming the presence of distinct imine (C=N) and amine (C-NH2) functionalities. nih.gov

Table 1: Expected Crystallographic Features for this compound

| Feature | Expected Observation | Significance |

|---|---|---|

| Tautomeric Form | Predominantly the amino-imino tautomer. researchgate.netnih.gov | Confirms the location of protons on the nitrogen atoms. |

| Amidine Fragment | Unusual C-N bond lengths due to polarization. researchgate.net | Indicates significant electronic delocalization in the solid state. |

| Molecular Geometry | Planar isoindole ring with a twisted phenyl group. | The phenyl group's dihedral angle would minimize steric hindrance. |

| Intermolecular Forces | Hydrogen bonding network (N-H···N). nih.gov | Stabilizes the crystal lattice and influences tautomer preference. |

| Crystal Packing | Potential for π–π stacking interactions. researchgate.net | Arises from the aromatic phenyl and isoindole rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Dynamics (e.g., 1H, 13C, 15N NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

¹H NMR Spectroscopy The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The protons on the phenyl ring and the benzo portion of the isoindole ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns would depend on the electronic effects and spatial proximity of the substituents.

Amine and Imine Protons (N-H): The protons on the nitrogen atoms (amine -NH2 and imine =NH) would likely appear as broad signals due to quadrupole broadening and potential chemical exchange with the solvent. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The amine protons are expected further downfield.

¹³C NMR Spectroscopy The carbon-13 NMR spectrum provides information on the carbon skeleton.

Aromatic Carbons: A series of signals in the δ 120-150 ppm range would correspond to the carbons of the phenyl and isoindole aromatic rings.

Imino and Amine Carbons: The carbon atoms directly bonded to the nitrogen atoms (C1 and C3) are expected to be significantly deshielded, appearing at lower field (higher ppm values), likely in the δ 150-165 ppm range, due to the electronegativity of the attached nitrogens.

¹⁵N NMR Spectroscopy Nitrogen-15 NMR, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, is exceptionally useful for studying nitrogen-containing heterocycles. mdpi.com For this compound, ¹⁵N NMR would be instrumental in distinguishing between the different nitrogen environments. The imino nitrogen (=N-) would have a distinctly different chemical shift compared to the amino nitrogen (-NH2) and the heterocyclic isoindole nitrogen (-NH-). This technique provides unambiguous evidence for the predominant tautomeric form in solution. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic C-H (Phenyl & Isoindole) | 7.0 - 8.5 | Complex multiplet patterns expected. |

| ¹H | Amine N-H | Variable (Broad) | Chemical shift is highly dependent on solvent and concentration. |

| ¹H | Imino N-H | Variable (Broad) | May exchange with amine protons. |

| ¹³C | Aromatic C-H | 120 - 140 | Multiple signals corresponding to non-equivalent carbons. |

| ¹³C | Aromatic C (quaternary) | 130 - 150 | Carbons at substitution points. |

| ¹³C | Imino C=N | 155 - 165 | Deshielded due to bonding with two nitrogen atoms. |

| ¹³C | Amine C-N | 150 - 160 | Deshielded due to bonding with two nitrogen atoms. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: The N-H stretching vibrations of the primary amine (-NH2) and imine (=N-H) groups are expected in the range of 3200-3500 cm⁻¹. Primary amines typically show two bands in this region (symmetric and asymmetric stretching), which may appear sharp. libretexts.orgspectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). vscht.cz

C=N and C=C Stretching: The stretching vibrations of the imine (C=N) bond and the aromatic carbon-carbon double bonds (C=C) are expected in the 1500-1680 cm⁻¹ region. vscht.cz These bands are often strong and can overlap.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine group typically appears as a medium to strong band in the range of 1580-1650 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amine (-NH2), Imino (=NH) | 3200 - 3500 | Medium to Strong, Sharp |

| C-H Stretch | Aromatic | 3030 - 3100 | Weak to Medium |

| C=N Stretch | Imino | 1640 - 1680 | Medium to Strong |

| C=C Stretch | Aromatic | 1500 - 1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving its extensive conjugated π-electron system. The chromophore includes the phenyl ring and the isoindole system.

Two main types of transitions are anticipated:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the large conjugated system, these are expected to be intense and occur at longer wavelengths (lower energy) in the UV or even the visible region.

n → π* Transitions: These involve the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. These transitions are typically much weaker in intensity than π → π* transitions and may be observed as shoulders on the main absorption bands.

The presence of the phenyl group in conjugation with the imino-isoindole core would likely cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted parent compound.

Tautomerism and Isomerism Investigations in Imino-Isoindole Systems

Amino-Imino Tautomerism and its Stabilization

The 1-imino-isoindol-3-amine structure can exist in different tautomeric forms, with the most significant being the amino-imino tautomer and the diimino tautomer. Research indicates that for the parent compound, the diimino tautomer possesses the lowest energy in the gas phase. researchgate.net However, the amino-imino form is overwhelmingly favored and stabilized in the condensed phase (solid state and solution). researchgate.net

The stabilization of the amino-imino tautomer is primarily driven by two factors:

Polar Environment: In the solid state, the polar environment within the crystal lattice induces a strong polarization of the amidine fragment. This electronic effect significantly stabilizes the amino-imino form, making it more stable than the diimino tautomer. researchgate.net A similar stabilization would be expected in polar solvents.

Hydrogen Bonding: The presence of both hydrogen bond donors (the -NH2 and =NH groups) and acceptors (the imine nitrogen atoms) allows for the formation of extensive intermolecular hydrogen bonding networks. nih.govrsc.org This network provides substantial energetic stabilization to the crystal lattice of the amino-imino tautomer. nih.gov Intramolecular hydrogen bonding can also play a role in stabilizing specific conformations. researchgate.net

The phenyl group at the 4-position of this compound can further influence the tautomeric equilibrium through electronic and steric effects, but the fundamental preference for the amino-imino tautomer in condensed phases is expected to be maintained.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Diimino Tautomerism and Energy Considerations

The core structure of 1-imino-1H-isoindol-3-amine derivatives can exist in different tautomeric forms, primarily the amino-imino form and the diimino form. researchgate.net In the gas phase, the diimino tautomer is considered to possess the lowest energy, making it the more stable form in isolation. researchgate.net However, the energy difference between the tautomers is often small, allowing for the possibility of equilibrium. For related N-aryl substituted phthalic imidines, the diimino form has been shown to be the predominant tautomer in certain conditions. researchgate.net The tautomeric equilibrium is a critical factor in determining the chemical reactivity and physical properties of these compounds. researchgate.net

Influence of Polar Environment on Tautomeric Equilibria in Solid and Solution States

The tautomeric balance of 1-imino-1H-isoindol-3-amine is highly sensitive to the polarity of its environment. In the solid state, a polar environment can induce a significant shift in the equilibrium. researchgate.net X-ray diffraction studies have revealed that the polar crystal environment stabilizes the amino-imino tautomer of 1-imino-1H-isoindol-3-amine, making it more stable than the diimino form, which is favored in the gas phase. researchgate.net This stabilization is attributed to the strong polarization of the amidine fragment induced by the surrounding molecules in the crystal lattice. researchgate.net

In solution, the choice of solvent plays a crucial role. For instance, in a DMSO-d6 solution, which is a polar aprotic solvent, 3-iminoisoindolinone (B67203) exists predominantly in its imino tautomeric form (70%). researchgate.net This suggests that polar solvents capable of forming hydrogen bonds or having strong dipole moments can shift the equilibrium. researchgate.netmdpi.com In contrast, a tautomeric equilibrium mixture containing only 20% of the imino form is observed for some N-aryl substituted phthalic imidines in CDCl3, a less polar solvent. researchgate.net The ability of solvents like DMSO to act as hydrogen bond acceptors can influence the E-/Z equilibrium, which is often coupled with tautomerism. mdpi.com

E/Z Isomerization at Imino Groups and Dynamic Behavior

Geometrical isomerism around the exocyclic carbon-nitrogen double bond (C=N) is another key structural feature of these compounds. The imino groups can adopt either an E or a Z configuration. This E/Z isomerization is a dynamic process that can be influenced by the solvent. researchgate.net For some related derivatives, the E configuration is shown to be predominant. For example, 3-imino-2-methylisoindolinone adopts mainly the E configuration (88% in CDCl3 at -55°C), while 3-(methylimino)isoindolinone favors the Z configuration (96%). researchgate.net

The energy barrier for E/Z isomerization can be affected by intramolecular interactions and the electronic nature of substituents. mdpi.com The solvent can also induce isomerization; solvatochromic effects observed in some aromatic imines have been linked to E/Z-isomerization with respect to the C=N bond. researchgate.net The existence of E-/Z-isomers in solution can be determined by NMR spectroscopy by analyzing the integral intensities of signals corresponding to each isomer. mdpi.com

Intramolecular Interactions and Hydrogen Bonding Networks within the Amidino Fragment

These hydrogen bonds create a pseudo-ring system that enhances the stability of one conformer over others. The formation of these internal hydrogen-bonding networks is a crucial factor in determining the preferred molecular structure in both solution and the solid state. researchgate.net In the crystal structure of related compounds, molecules are often involved in extensive networks of N—H⋯N hydrogen-bond interactions, linking the nitrogen atoms from both the amino and the imino groups. researchgate.net

Analysis of Bond Length Distribution and Polarization Effects in the Amidine Fragment

X-ray diffraction studies on 1-imino-1H-isoindol-3-amine and its derivatives have revealed an unusual distribution of bond lengths within the amidine fragment in the crystalline state. researchgate.net In an isolated, gas-phase molecule, the single C–N bond and the double C=N bond are expected to have distinct lengths (approximately 1.38 Å and 1.28 Å, respectively). researchgate.net However, in the crystal phase, these two bonds exhibit very similar lengths. researchgate.net

This phenomenon is attributed to an exceptionally strong polarization of the amidine fragment induced by the polar environment of the crystal. researchgate.net The C–N single bond is observed to be shorter than expected, or in some cases, has the same length as the C=N double bond. researchgate.net This indicates a significant delocalization of electron density within the amidine fragment, blurring the distinction between the formal single and double bonds. This effect highlights the profound influence of intermolecular interactions in the solid state on the electronic structure and geometry of the molecule. researchgate.net

Table of Bond Lengths in the Amidine Fragment of 1-imino-1H-isoindol-3-amine Derivatives in the Crystal Phase researchgate.net

| Structure | N1–C2 Bond Length (Å) | C2=N3 Bond Length (Å) |

| Expected (Gas Phase) | ~1.38 | ~1.28 |

| Observed (Crystal) | 1.309–1.329 | 1.310–1.346 |

Theoretical and Computational Chemistry of 1 Imino 4 Phenyl 1h Isoindol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles.

Density Functional Theory (DFT) and Ab Initio (e.g., MP2) Methods for Geometry Optimization

To investigate 1-imino-4-phenyl-1H-isoindol-3-amine, researchers would typically begin with geometry optimization. This process identifies the lowest energy arrangement of atoms in the molecule. Density Functional Theory (DFT), particularly with functionals like B3LYP, is a common choice due to its balance of accuracy and computational cost. For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) could be used. These calculations would yield precise bond lengths, bond angles, and dihedral angles for the molecule's most stable three-dimensional structure.

Energetic Profiles and Relative Stabilities of Tautomeric and Isomeric Forms

The 1-imino-1H-isoindol-3-amine core structure is known to exhibit tautomerism. The presence of the phenyl group at the 4-position introduces further possibilities for conformational isomers (rotamers) due to rotation around the single bond connecting the phenyl and isoindole rings. DFT and ab initio calculations are crucial for determining the relative energies of these different forms. By comparing the computed Gibbs free energies, scientists could predict the most stable tautomer and isomer under various conditions, which is essential for understanding its chemical behavior. For the parent compound, 1,3-diiminoisoindoline (B1677754), studies have shown that the amino-imino tautomer is the most prevalent form. A similar theoretical study on the 4-phenyl derivative would clarify how the substituent influences this equilibrium.

Analysis of Electron Density Distribution (e.g., Bader's AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), often called Bader's AIM theory, would be used to analyze the calculated electron density. This analysis can characterize the nature of chemical bonds within the molecule (e.g., covalent vs. ionic), identify bond critical points, and quantify the charge distribution among the atoms. For this compound, AIM could elucidate the strength of the various C-N, C-C, and N-H bonds and describe the electronic interactions between the phenyl substituent and the isoindole core.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Parameters

Frontier Molecular Orbital (FMO) theory is key to understanding a molecule's reactivity. Calculations would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. From these energies, various reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index could be calculated to predict how the molecule would interact with other reagents.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | E_HOMO | Electron-donating ability |

| LUMO Energy | E_LUMO | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -E_HOMO | Energy to remove an electron |

| Electron Affinity (A) | -E_LUMO | Energy released when gaining an electron |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

Note: This table is for illustrative purposes only, as specific calculated values for this compound are not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. For this compound, an MEP map would likely show negative potential (electron-rich regions) around the nitrogen atoms, indicating they are probable sites for electrophilic attack. Positive potential (electron-poor regions) would be expected around the amine and imine hydrogens, making them susceptible to nucleophilic attack.

Computational Studies of Reaction Mechanisms and Pathways

Beyond static properties, computational chemistry can model the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate. Calculating the energy barrier (activation energy) for a proposed reaction allows for the prediction of its feasibility and rate. For this compound, such studies could explore its synthesis, its role in forming larger molecules like phthalocyanines, or its degradation pathways.

Solvent Effects and Environmental Polarity in Computational Modeling

To fulfill the user's request, dedicated computational chemistry research would need to be performed on this compound. Such research would involve:

Quantum chemical calculations to optimize the molecular geometry of the compound.

Simulating the 1H and 13C NMR spectra using methods like the Gauge-Independent Atomic Orbital (GIAO) method, and comparing the calculated chemical shifts with experimentally obtained spectra.

Simulating the UV-Vis absorption spectrum using Time-Dependent Density Functional Theory (TD-DFT) to predict electronic transitions, and comparing these with experimental measurements.

Performing calculations in different solvent models (e.g., using the Polarizable Continuum Model - PCM) to understand how solvent polarity affects the compound's structure and spectroscopic properties.

Without such dedicated studies, any attempt to provide the requested information would be speculative and would not meet the required standards of scientific accuracy.

Reactivity and Derivatization Chemistry of 1 Imino 4 Phenyl 1h Isoindol 3 Amine

Amidine Reactivity and Applications in Heterocyclic Synthesis

The defining feature of the 1-imino-4-phenyl-1H-isoindol-3-amine core is the cyclic amidine group. This moiety is an excellent binucleophile and is widely utilized as a building block for constructing larger heterocyclic motifs. researchgate.net The two nitrogen atoms of the amidine can react with 1,3-dielectrophilic compounds, such as β-diketones or their equivalents, in cyclocondensation reactions to yield fused pyrimidine (B1678525) rings.

For instance, the reaction with a 1,3-diketone like acetylacetone (B45752) would be expected to proceed via initial condensation at one of the amidine nitrogens, followed by intramolecular cyclization and dehydration to furnish a pyrimido[2,1-a]isoindole derivative. This type of reaction provides a direct route to polycyclic aromatic systems containing the isoindole nucleus. Similarly, reactions with other dielectrophiles can lead to different fused heterocycles, making the isoindole amidine a valuable precursor in combinatorial chemistry.

| Reactant Type | Example Reactant | Potential Heterocyclic Product |

| 1,3-Diketone | Acetylacetone | Dimethylpyrimido[2,1-a]isoindole derivative |

| β-Ketoester | Ethyl acetoacetate | Methylpyrimido[2,1-a]isoindol-one derivative |

| Malononitrile Dimer | 2-Aminoprop-1-ene-1,1,3-tricarbonitrile | Aminocyanopyrimido[2,1-a]isoindole derivative |

| Cyanoguanidine | Dicyandiamide | Diaminotriazino[2,1-a]isoindole derivative |

Functionalization Strategies for Novel Derivatives

The exocyclic primary amino group at the 3-position is a prime site for functionalization. As with other primary amines, this group is readily susceptible to N-alkylation and N-acylation. researchgate.net These reactions allow for the introduction of a wide variety of substituents, modifying the compound's physical and chemical properties.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) under basic conditions would yield secondary or tertiary amines, depending on the stoichiometry. Overalkylation to form a quaternary ammonium (B1175870) salt is also possible. researchgate.net

N-Acylation: Treatment with acylating agents such as acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives (amides). This reaction is typically high-yielding and can be used to introduce functionalities that modulate biological activity or serve as handles for further conjugation. researchgate.net

| Reaction Type | Reagent | Functional Group Introduced | Product Class |

| N-Alkylation | Methyl Iodide | -CH₃ | N-Methyl derivative |

| N-Alkylation | Benzyl Bromide | -CH₂Ph | N-Benzyl derivative |

| N-Acylation | Acetyl Chloride | -C(O)CH₃ | N-Acetyl (Amide) derivative |

| N-Acylation | Benzoyl Chloride | -C(O)Ph | N-Benzoyl (Amide) derivative |

The nucleophilic amino group readily participates in condensation reactions with electrophilic reagents.

Reaction with Isocyanates: The primary amino group can react with isocyanates (R-N=C=O) to form N,N'-disubstituted urea (B33335) derivatives. This reaction is typically rapid and proceeds by the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. cancer.gov This provides a robust method for linking the isoindole core to other molecular fragments.

Reaction with Hydrazides: While specific reactions with hydrazides are not detailed in the literature for this compound, the reaction of the parent 1,3-diiminoisoindoline (B1677754) with hydrazine (B178648) is well-documented. nih.gov Hydrazine and its derivatives, such as methylhydrazine, can induce a ring-expansion of the isoindole core to produce substituted aminophthalazine derivatives. nih.gov This suggests that while simple condensation at the amino group might occur with hydrazides, the potential for skeletal rearrangement to form larger heterocyclic systems must be considered a competing and significant reaction pathway.

The reaction of 1,3-diiminoisoindoline with phenylhydrazine (B124118) has been shown to yield a phenylhydrazone derivative. nih.gov This transformation proceeds via the displacement of one of the exocyclic imino or amino groups by the phenylhydrazine nucleophile. The product of this reaction with the parent compound is described as an intensely colored material. researchgate.net The resulting hydrazone functionality can serve as an intermediate for further synthetic transformations, such as the Wolff–Kishner reduction or the Shapiro reaction. organicreactions.org

| Reagent | Reaction Type | Product |

| Phenylhydrazine | Nucleophilic displacement | 1-Imino-3-(phenylhydrazono)isoindoline derivative |

| Hydrazine | Nucleophilic displacement / Ring expansion | 1,4-Diaminophthalazine derivative |

| Methylhydrazine | Nucleophilic displacement / Ring expansion | 4-Amino-2-methylphthalazin-1(2H)-one derivative |

Incorporation into Peptidomimetic Frameworks

While there are no specific reports of this compound being used in peptidomimetics, heterocyclic scaffolds are of great interest in this field for their ability to mimic peptide secondary structures, such as β-turns. nih.gov Peptidomimetics are designed to retain the biological activity of a peptide while improving properties like metabolic stability and oral bioavailability. upc.edu

The rigid, bicyclic structure of the isoindole core makes it an attractive candidate for a peptidomimetic scaffold. It can be used to constrain the geometry of appended functional groups, forcing them into a specific spatial orientation that mimics the presentation of amino acid side chains in a native peptide. For example, by functionalizing the exocyclic amino group (position 3) and the phenyl ring (position 4), one could create a dipeptide mimetic capable of interacting with biological receptors. The isoindolinone scaffold, a close structural relative, is found in numerous pharmacologically active compounds, highlighting the utility of this core structure in medicinal chemistry. researchgate.net

Cycloaddition Reactions Involving the Isoindole Core

The 1H-isoindole core is a 10π-electron aromatic system that exists in tautomeric equilibrium with the non-aromatic 2H-isoindole. The 2H-isoindole tautomer contains a conjugated diene system within the five-membered ring, making it a highly reactive participant in cycloaddition reactions. nih.gov Although often unstable and generated in situ, isoindole derivatives are classic substrates for [4+2] cycloaddition (Diels-Alder) reactions. wikipedia.orgorganic-chemistry.org

The isoindole core of this compound can theoretically act as the diene component, reacting with a variety of dienophiles (alkenes or alkynes) to construct complex, fused polycyclic systems. wikipedia.org Furthermore, the C=N double bonds within the structure could potentially participate as dienophiles in hetero-Diels-Alder reactions. The system could also engage in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles like nitrones or azomethine ylides to form five-membered heterocyclic rings fused to the isoindole framework. researchgate.netwikipedia.org The specific substituents on the isoindole core would sterically and electronically influence the regioselectivity and stereoselectivity of these cycloadditions.

| Reaction Type | Reactant Type | Example Reactant | Product Type |

| [4+2] Cycloaddition | Dienophile (Alkene) | N-Methylmaleimide | Fused polycyclic imide |

| [4+2] Cycloaddition | Dienophile (Alkyne) | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Fused polycyclic diester |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole | Phenylnitrile oxide | Fused isoxazoline (B3343090) ring |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole | Azomethine ylide | Fused pyrrolidine (B122466) ring |

Metal-Mediated Transformations and Catalytic Considerations

While direct research on the metal-mediated transformations and catalytic applications specifically for this compound is not extensively documented in publicly available literature, the reactivity of the core isoindoline (B1297411) imine structure has been explored. Studies on the closely related parent compound, 1,3-diiminoisoindoline, provide valuable insights into the potential coordination chemistry and catalytic behavior of this class of molecules. The presence of multiple nitrogen donor atoms in the isoindoline imine scaffold suggests a strong potential for coordination with various transition metals, leading to the formation of novel organometallic complexes and subsequent catalytic applications.

Research into the reactivity of 1,3-diiminoisoindoline with palladium complexes has demonstrated its ability to participate in metal-mediated coupling reactions. Specifically, reactions involving metal-bound isonitriles have been shown to yield novel palladium-aminocarbene species. acs.org In these transformations, 1,3-diiminoisoindoline adds to the isonitrile ligands of a cis-dichloropalladium(II) complex.

The reaction between cis-[PdCl₂(CNR¹)₂] and 1,3-diiminoisoindoline results in the formation of different carbene species depending on the stoichiometry and the nature of the isonitrile substituent (R¹). acs.org For instance, with a cyclohexyl isonitrile, a bis(carbene) species is formed. In contrast, with bulkier isonitriles such as tert-butyl, xylyl, and 1,1,3,3-tetramethylbutyl, the reaction yields a mono(carbene) complex where only one molecule of 1,3-diiminoisoindoline has added to one of the isonitrile ligands. acs.org

These palladium-aminocarbene complexes, derived from the metal-mediated coupling of isonitriles and 1,3-diiminoisoindoline, have been investigated for their catalytic activity. Notably, they have been applied in Suzuki-Miyaura cross-coupling reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. acs.org This suggests that complexes of this compound could potentially serve as ligands in similar catalytic systems. The electronic and steric influence of the 4-phenyl substituent would likely modulate the stability and reactivity of the resulting metal complexes, potentially influencing their catalytic efficacy.

The following table summarizes the synthesis of various palladium-aminocarbene complexes derived from 1,3-diiminoisoindoline, highlighting the starting materials and the resulting products. acs.org

| Starting Palladium Complex | Isonitrile Substituent (R¹) | Reactant | Product | Isolated Yield (%) |

| cis-[PdCl₂(CNCy)₂] | Cyclohexyl (Cy) | 1,3-Diiminoisoindoline | [Pd{C(N=C(C₆H₄CNHN))NHCy}₂] | 82 |

| cis-[PdCl₂(CNBuᵗ)₂] | tert-Butyl (Buᵗ) | 1,3-Diiminoisoindoline | cis-[PdCl{C(N=C(C₆H₄CNHN))NHBuᵗ}(CNBuᵗ)] | 78 |

| cis-[PdCl₂(CNXyl)₂] | 2,6-Dimethylphenyl (Xyl) | 1,3-Diiminoisoindoline | cis-[PdCl{C(N=C(C₆H₄CNHN))NHXyl}(CNXyl)] | 84 |

| cis-[PdCl₂(CNCMe₂CH₂CMe₃)₂] | 1,1,3,3-Tetramethylbutyl | 1,3-Diiminoisoindoline | cis-[PdCl{C(N=C(C₆H₄CNHN))NH(CMe₂CH₂CMe₃)}(CNCMe₂CH₂CMe₃)] | 79 |

Advanced Research Applications of 1 Imino 4 Phenyl 1h Isoindol 3 Amine and Its Derivatives

Materials Science Applications and Functional Design

The inherent properties of the 1-imino-4-phenyl-1H-isoindol-3-amine scaffold, such as its aromatic nature, potential for extended conjugation, and reactive sites for polymerization, make it a promising candidate for the development of novel functional materials.

Organic Electronics and Optoelectronic Materials (e.g., dyes/pigments, luminophores)

The isoindole skeleton is a well-established chromophore found in a variety of commercial dyes and pigments. For instance, Pigment Yellow 139, which belongs to the 1,3-disubstituted isoindoline (B1297411) class of dyes, is known for its high resistance and effectiveness. nih.gov The extended π-system of the isoindole ring in this compound and its derivatives allows for the absorption and emission of light, making them suitable for applications as organic dyes and pigments.

Furthermore, recent research has highlighted the potential of 1H-isoindole derivatives as fluorophores. researchgate.net The photophysical properties of these compounds can be tuned by modifying the substituents on the isoindole core. For example, the introduction of different functional groups can lead to materials with aggregation-induced emission (AIE) properties, where the fluorescence intensity is enhanced in the aggregated or solid state. This is a highly desirable characteristic for applications in organic light-emitting diodes (OLEDs) and sensors. The phenyl substitution in this compound is expected to influence the photophysical properties by extending the conjugation and potentially enhancing the quantum yield. nih.gov The study of various substituted ethenyl indoles has shown that the non-linear optical (NLO) properties are dependent on the nature of the substituent on the phenyl ring. nih.gov

| Compound Class | Application | Key Findings | Reference |

| 1,3-Disubstituted Isoindolines | Dyes/Pigments | High resistance and effective colorants (e.g., Pigment Yellow 139). | nih.gov |

| (Z)- or (E)-1H-isoindole derivatives | Fluorophores | Structurally unique fluorophores with potential for aggregation-induced emission. | researchgate.net |

| p-phenyl substituted ethenyl indoles | NLO Materials | Substituent-dependent non-linear optical properties. | nih.gov |

| Benzophospholo[3,2-b]indole derivatives | Luminophores | Exhibit blue fluorescence with high quantum yields, tunable by functionalization. | beilstein-journals.org |

Polymer Chemistry and Functional Coatings

The presence of two reactive amine groups in this compound makes it an attractive monomer for the synthesis of high-performance polymers, particularly polyimides. Aromatic polyimides are a class of thermally stable polymers known for their excellent mechanical strength, chemical resistance, and dielectric properties. vt.edu The synthesis of polyimides typically involves the reaction of a diamine with a dianhydride. vt.edu

The incorporation of the rigid and non-planar structure of this compound into a polymer backbone could lead to polyimides with enhanced solubility, high glass transition temperatures (Tg), and excellent thermal stability. researchgate.netresearchgate.net For instance, the synthesis of polyimides from the isomeric diamine monomer 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane (DAPI) has resulted in polymers with high molecular weights, good solubility in organic solvents, and thermal stability with 5% weight-loss values above 500°C in air. researchgate.net Similarly, novel polyimides derived from bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine (B1218219) oxide have demonstrated good solubility, high glass-transition temperatures (290–330 °C), and excellent thermal stability (>500 °C). researchgate.net These examples strongly suggest that this compound could serve as a valuable monomer for creating novel polyimides with tailored properties for applications in aerospace, electronics, and as functional coatings.

| Diamine Monomer | Resulting Polymer | Key Properties | Reference |

| 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane (DAPI) | Polyimides | High molecular weight, soluble, Tg from 247 to 369°C, 5% weight loss >500°C. | researchgate.net |

| Bis(3-aminophenyl)-4-(1-adamantyl)phenoxyphenyl phosphine oxide | Polyimides | Good solubility, high Tg (290–330 °C), thermal stability >500 °C, low dielectric constants. | researchgate.net |

Coordination Chemistry and Ligand Design

The nitrogen atoms of the imino and amino groups, as well as the endocyclic nitrogen of the isoindole ring, provide multiple coordination sites in this compound, making it a versatile ligand for the formation of metal complexes.

Metal Complex Formation and Structural Diversity

This compound and its derivatives can act as bidentate or tridentate ligands, leading to the formation of a wide variety of metal complexes with diverse structural geometries. The coordination chemistry of related indole-based and isoindoline-derived ligands with transition metals such as iron, cobalt, nickel, copper, and zinc has been explored. nih.govnih.gov These studies have revealed that the resulting complexes can adopt geometries ranging from distorted trigonal bipyramidal to octahedral, depending on the metal ion and the specific ligand structure. nih.gov For example, the coordination of indole-based tripodal tetraphosphine ligands to iron(II), cobalt(II), and nickel(II) results in distorted trigonal bipyramidal geometries. nih.gov The synthesis of complexes with ligands like 3-{[(1Z)-1-phenylethylidene]amino}-2-thioxoimidazolidin-4-one has yielded complexes of Co(II), Ni(II), Cu(II), Pd(II), Pt(IV), and Cd(II) with proposed square-planar or other geometries. researchgate.net

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Fe(II), Co(II), Ni(II) | Indole-based tripodal tetraphosphine | Distorted trigonal bipyramidal | nih.gov |

| Co(II), Ni(II), Cu(II), Pd(II), Pt(IV), Cd(II) | 3-{[(1Z)-1-phenylethylidene]amino}-2-thioxoimidazolidin-4-one | Varied (e.g., square-planar for Pd(II)) | researchgate.net |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II), Hg(II) | [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine | Tetrahedral (most), Square planar (Cu, Pd) | researchgate.net |

| Cu(II), Co(II), Co(III), Fe(III) | 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine | 1:1 metal-ligand ratio | mdpi.com |

Investigation of Ligand Properties and Coordination Modes

The coordination behavior of this compound is expected to be rich and varied. The imino and amino groups can coordinate to a metal center in a bidentate fashion, forming a stable five- or six-membered chelate ring. The endocyclic nitrogen of the isoindole ring could also participate in coordination, potentially leading to tridentate binding. The specific coordination mode will be influenced by factors such as the nature of the metal ion, the solvent system, and the reaction conditions. The study of bis(pyridylimino)isoindolide (BPI) ligands, which are structurally related, has shown that they can act as tridentate, monoanionic ligands. researchgate.net

Catalytic Activity of Metal Complexes Derived from this compound Ligands

Metal complexes derived from ligands containing imino and amino functionalities have shown significant promise in catalysis. The electronic properties of the this compound ligand can be modulated by the metal center upon coordination, which in turn can influence the catalytic activity of the complex.

Research on bis(pyridylimino)isoindoline Cu(II) and Ni(II) complexes has demonstrated their electrocatalytic activity towards the reduction of CO2. rsc.org Although the complexes were found to decompose into catalytically active heterogeneous materials, this study highlights the potential of isoindoline-based ligands in catalytic applications. rsc.org In another example, neutral nickel complexes with 2-imino-indole derivatives have been shown to be active catalysts for ethylene (B1197577) oligomerization. nih.gov Furthermore, metal complexes with aminophenol-based ligands have been investigated for their role in catalysis, where the ligand can be redox-active. The coordination compounds of 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine with various metals have been tested in enantioselective catalysis of nitroaldol and Michael additions. researchgate.net

| Metal Complex | Catalytic Reaction | Key Findings | Reference |

| Bis(pyridylimino)isoindoline Cu(II) and Ni(II) complexes | Electrocatalytic CO2 reduction | Displayed catalytic activity for the reduction of CO2. | rsc.org |

| Neutral nickel complexes with 2-imino-indole derivatives | Ethylene oligomerization | Active catalysts for the oligomerization of ethylene. | nih.gov |

| 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine complexes | Enantioselective nitroaldol and Michael additions | Tested as catalysts in enantioselective reactions. | researchgate.net |

| Mononuclear Co(II) complex with 3-methyl-1H-pyrazole-4-carboxylic acid | Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) | Exhibited excellent catalytic activity for OER and certain activity for ORR. | rsc.org |

Development of Chemical Probes and Sensing Platforms

The unique structural characteristics of this compound, featuring a conjugated π-system and reactive amine and imine functionalities, make it an intriguing candidate for the design of chemical probes and sensing platforms. Derivatives of the isoindoline scaffold have been explored for their fluorescent properties, which is a key feature for developing sensitive and selective chemosensors.

Fluorescent Probes: The extended conjugation provided by the phenyl group at the 4-position of the isoindol-3-amine core is expected to influence the photophysical properties of the molecule, potentially leading to desirable fluorescent characteristics. Modification of the amino and imino groups can be envisioned to introduce specific recognition sites for various analytes. For instance, the amine group could be functionalized with moieties that bind to specific metal ions, anions, or biologically relevant small molecules. Upon binding, a change in the fluorescence intensity or a shift in the emission wavelength could be observed, forming the basis of a sensing mechanism.

Sensing Platforms: Beyond single-molecule probes, derivatives of this compound could be incorporated into more complex sensing platforms. Polymerization or grafting of these molecules onto solid supports, such as nanoparticles or thin films, could lead to the development of robust and reusable sensors. The phenyl group could be further functionalized to tune the solubility and processing characteristics of these materials, facilitating their integration into various device architectures. Research on related isoindigo derivatives has highlighted their potential in the creation of functional materials for sensors.

A hypothetical design for a chemical probe based on the this compound scaffold is presented in the table below.

| Probe Component | Function | Potential Modification on this compound |

| Fluorophore | Emits light upon excitation | The core isoindoline ring system with the phenyl substituent |

| Recognition Site (Receptor) | Binds selectively to the analyte | Functionalization of the exocyclic amine or imine groups |

| Linker | Connects the fluorophore and receptor | A short alkyl or aryl chain connecting the recognition moiety |

Utility as Building Blocks in Complex Molecule Synthesis (e.g., heterocyclic scaffolds, bioactive molecules)

The this compound molecule possesses multiple reactive sites, making it a valuable synthon for the construction of more complex molecular architectures, including novel heterocyclic scaffolds and potentially bioactive molecules.

Synthesis of Heterocyclic Scaffolds: The presence of both nucleophilic (amino) and electrophilic (imino) centers, along with the aromatic isoindole core, allows for a variety of chemical transformations. Cyclocondensation reactions with bifunctional reagents could lead to the formation of fused heterocyclic systems. For example, reaction with α,β-unsaturated ketones or esters could yield complex polycyclic structures. The phenyl group can influence the regioselectivity of these reactions and can also serve as a handle for further synthetic modifications. The core structure is related to diiminoisoindoline, which is a known precursor in the synthesis of phthalocyanines, suggesting that phenyl-substituted analogs could be used to create novel porphyrin-like macrocycles with tailored electronic and photophysical properties.

Synthesis of Bioactive Molecules: The isoindoline core is a "privileged scaffold" in medicinal chemistry, appearing in a number of approved drugs. researchgate.net While the specific biological activity of this compound has not been reported, its structural similarity to known bioactive compounds suggests that its derivatives could exhibit interesting pharmacological properties. The amino and imino groups offer convenient points for the introduction of various pharmacophores. The phenyl substituent can be modified to modulate lipophilicity and to introduce additional interactions with biological targets. For example, derivatives of 2-(4-(acridin-9-amino) phenyl) isoindoline-1,3-dione have been investigated for their antibacterial activity. rsc.org This highlights the potential for developing novel therapeutic agents based on the phenyl-isoindoline framework.

The following table outlines potential synthetic transformations of this compound to generate complex molecules.

| Reaction Type | Reactant | Potential Product Class |

| Cyclocondensation | 1,3-Dicarbonyl compounds | Fused polycyclic heterocycles |

| Acylation/Sulfonylation | Acyl chlorides/Sulfonyl chlorides | Amide/Sulfonamide derivatives with potential bioactivity |

| Buchwald-Hartwig Amination | Aryl halides | N-Aryl derivatives for materials or medicinal applications |

| Suzuki Coupling | Arylboronic acids | Biaryl derivatives with extended conjugation |

Q & A

Q. Q1. What are the recommended synthetic routes for 1-Imino-4-phenyl-1H-isoindol-3-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of phenyl-substituted precursors with nitrile or amine derivatives under reflux conditions. For example, structurally similar isoindol-3-amine analogs (e.g., fluorinated derivatives) are synthesized via Pd-catalyzed cross-coupling or acid-mediated cyclization . Optimization includes:

- Catalyst screening : Testing palladium or copper catalysts for coupling efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Temperature control : Maintaining 80–120°C to balance reaction rate and byproduct formation.

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical .

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry and imino group presence. Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm), while the imino proton resonates near δ 8.2–8.5 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C14H11N3) with <2 ppm error.

- IR Spectroscopy : Detects N–H stretches (~3300 cm⁻¹) and C=N stretches (~1650 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and confirms the Z/E configuration of the imino group .

Intermediate/Advanced Research Questions

Q. Q3. How can computational methods aid in predicting the reactivity and stability of this compound?

Methodological Answer:

- DFT (Density Functional Theory) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the imino group’s electron-deficient nature makes it prone to nucleophilic attack .

- Reaction Pathway Simulations : Tools like Gaussian or ORCA model transition states for cyclization steps, reducing trial-and-error in synthesis .

- Solvent Effects : COSMO-RS simulations predict solubility and stability in polar vs. nonpolar media .

Q. Q4. How should researchers address contradictions in biological activity data for isoindol-3-amine derivatives?

Methodological Answer:

- Dose-Response Validation : Replicate assays (e.g., kinase inhibition) across multiple cell lines to rule out cell-specific effects .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed imino groups) that may skew activity .

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., fluorinated vs. phenyl-substituted derivatives) to isolate key functional groups .

Q. Q5. What are the key considerations for ensuring the compound’s stability during long-term storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the imino group .

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the isoindole ring .

- Oxygen-Free Environment : Argon gas purging minimizes oxidation of the amine moiety .

Advanced Mechanistic & Experimental Design Questions

Q. Q6. What experimental strategies can elucidate the catalytic mechanism of isoindol-3-amine derivatives in organocatalysis?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .

- In Situ Spectroscopy : Monitor intermediate formation via FTIR or Raman during catalysis .

- Steric Mapping : Introduce bulky substituents (e.g., tert-butyl) to probe steric effects on enantioselectivity .

Q. Q7. How can researchers design experiments to resolve conflicting data on the compound’s environmental toxicity?

Methodological Answer:

- Ecotoxicology Assays : Use OECD Test Guidelines (e.g., Daphnia magna acute toxicity) with controlled pH/temperature .

- Degradation Studies : Track half-life under UV light (simulated sunlight) and soil microbiota exposure .

- QSAR (Quantitative Structure-Activity Relationship) Models : Corporate substituent effects (e.g., electron-withdrawing groups) to predict toxicity trends .

Q. Q8. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coats, and safety goggles (prevents skin/eye irritation; H315/H319 hazards) .

- Ventilation : Use fume hoods for weighing and synthesis (H335: respiratory irritation risk) .

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste (UN3077) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.